4-Methoxyglucobrassicin
4-Methoxyglucobrassicin
4-Methoxyglucobrassicin potassium salt analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
4-methoxyglucobrassicin is an indolylmethylglucosinolic acid that is glucobrassicin bearing a methoxy substituent at position 4 on the indole ring. It is an indolyl carbohydrate and an indolylmethylglucosinolic acid. It derives from a glucobrassicin. It is a conjugate acid of a 4-methoxyglucobrassicin(1-).
4-methoxyglucobrassicin is an indolylmethylglucosinolic acid that is glucobrassicin bearing a methoxy substituent at position 4 on the indole ring. It is an indolyl carbohydrate and an indolylmethylglucosinolic acid. It derives from a glucobrassicin. It is a conjugate acid of a 4-methoxyglucobrassicin(1-).
Brand Name:
Vulcanchem
CAS No.:
83327-21-3
VCID:
VC21130082
InChI:
InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12-/t11-,14-,15+,16-,17+/m1/s1
SMILES:
COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O
Molecular Formula:
C₁₇H₂₂N₂O₁₀S₂
Molecular Weight:
478.5 g/mol
4-Methoxyglucobrassicin
CAS No.: 83327-21-3
Cat. No.: VC21130082
Molecular Formula: C₁₇H₂₂N₂O₁₀S₂
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Methoxyglucobrassicin potassium salt analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. 4-methoxyglucobrassicin is an indolylmethylglucosinolic acid that is glucobrassicin bearing a methoxy substituent at position 4 on the indole ring. It is an indolyl carbohydrate and an indolylmethylglucosinolic acid. It derives from a glucobrassicin. It is a conjugate acid of a 4-methoxyglucobrassicin(1-). |
|---|---|
| CAS No. | 83327-21-3 |
| Molecular Formula | C₁₇H₂₂N₂O₁₀S₂ |
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate |
| Standard InChI | InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12-/t11-,14-,15+,16-,17+/m1/s1 |
| Standard InChI Key | IIAGSABLXRZUSE-KYKLFQSUSA-N |
| Isomeric SMILES | COC1=CC=CC2=C1C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
| SMILES | COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
| Canonical SMILES | COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
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